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Compound of Interest

Compound Name:
Fmoc-alpha-methyl-D-aspartic

acid

CAS No.: 1283766-23-3

Cat. No.: B1398426

Get Quote

Overcoming Steric Hindrance in Peptidomimetic Design
Executive Summary
In the landscape of modern peptide therapeutics, Fmoc-α-methyl-D-aspartic acid represents a

critical tool for overcoming the two primary failure modes of peptide drugs: proteolytic instability

and conformational flexibility.[1] By introducing a methyl group at the alpha-carbon of the D-

enantiomer of aspartic acid, researchers can lock peptide backbones into specific helical

conformations (often

-helices) and render the peptide bond nearly impervious to enzymatic hydrolysis.

However, the very feature that provides stability—the sterically bulky quaternary

-carbon—makes this residue notoriously difficult to incorporate during Solid-Phase Peptide
Synthesis (SPPS). This guide provides the chemical grounding, operational protocols, and
troubleshooting frameworks required to successfully utilize this high-value building block.
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For practical application in drug development, this residue is almost exclusively handled in its

side-chain protected form to prevent aspartimide formation and ensure orthogonality.

Core Data Table
Property Specification

Primary Compound Fmoc-α-Me-D-Asp(OtBu)-OH

CAS Number 1231709-26-4

Molecular Formula

Molecular Weight 425.5 g/mol

Stereochemistry
D-Enantiomer (R-configuration at

-carbon)

Protecting Groups
N-term: Fmoc (Base labile)Side-chain: OtBu

(Acid labile)

Solubility
Soluble in DMF, NMP, DCM; Insoluble in

Water/Ether

Purity Standard
(HPLC),

ee (Chiral HPLC)

Note on CAS: While the free acid form exists, CAS 1231709-26-4 refers to the

-tert-butyl ester derivative, which is the standard reagent for Fmoc SPPS.

Mechanistic Insight: The "Alpha-Methyl Effect"
Conformational Restriction
The introduction of the
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-methyl group creates severe steric clashes with the peptide backbone carbonyls. This restricts
the torsion angles (

and

) of the amino acid, forcing the peptide chain into a helical conformation. Unlike standard amino
acids which sample a wide Ramachandran space,

-methyl amino acids act as "structural anchors," often nucleating

-helices or stabilizing

-helices.

Proteolytic Stability
Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended

conformation to fit into the active site. The steric bulk of the

-methyl group prevents this adaptation.[1] Furthermore, the D-configuration is generally
unrecognized by endogenous mammalian proteases, providing a synergistic "double-lock"
against degradation.

Experimental Protocols (SPPS)
Senior Scientist Note:Do not treat Fmoc-α-Me-D-Asp(OtBu)-OH like a standard residue. The

quaternary center reduces the nucleophilicity of the amine (during the NEXT coupling) and

hinders the electrophilicity of the carboxyl (during THIS coupling). Standard HBTU/DIPEA

protocols will likely result in deletion sequences.

Coupling Protocol (The "Hard" Step)
Objective: Drive the acylation of the resin-bound amine with Fmoc-α-Me-D-Asp(OtBu)-OH to

completion.

Reagents:

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.

Avoid HBTU/TBTU.
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Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize

racemization (though less of a risk with quaternary centers).

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Workflow:

Resin Swelling: Swell resin in DMF for 30 mins.

Activation (Pre-mix):

Dissolve Fmoc-α-Me-D-Asp(OtBu)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

Add DIPEA (8.0 eq) immediately before addition to resin. Do not let the activated ester sit

for >2 mins before adding to resin to avoid guanidinium formation.

Coupling Reaction:

Add mixture to resin.[2][3]

Agitate: 2 hours at Room Temperature OR 15 mins at

C (Microwave).

Critical: If using microwave, ensure temperature does not exceed

C to prevent premature Fmoc cleavage or aspartimide formation.

Monitoring:

Perform Chloranil Test (preferred for secondary amines/hindered residues) or Kaiser Test.

If positive (blue): Repeat coupling (Double Couple) with fresh reagents.

Elongation (The "Next" Step)
Objective: Deprotect the Fmoc group and couple the next amino acid onto the sterically

hindered
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-methyl amine.

Deprotection: 20% Piperidine in DMF (2 x 10 mins).

Note: The bulky group actually stabilizes the Fmoc against non-specific cleavage, so

standard times are fine.

Next Coupling:

The amine of H-α-Me-D-Asp-Resin is essentially a "buried" nucleophile.

Use PyAOP or COMU activators for the incoming amino acid.

Mandatory Double Coupling for the residue immediately following the

-methyl unit.

Visualization of Workflows
Diagram 1: Optimized SPPS Cycle for Hindered
Residues
This flowchart illustrates the decision logic required when handling

-methyl amino acids compared to standard residues.
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Caption: Decision logic for incorporating sterically hindered Fmoc-α-Me-D-Asp(OtBu)-OH into

peptide sequences.

Diagram 2: Steric Hindrance & Stability Mechanism
Visualizing why this molecule is stable but difficult to couple.
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Caption: Mechanistic basis for the proteolytic stability and conformational rigidity of alpha-

methyl amino acids.

Storage and Handling
Storage: Store at

to

. Keep desiccated.

Stability: The Fmoc group is stable to acid; the OtBu group is stable to base.
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Hygroscopic Nature: Moderate. Allow bottle to reach room temperature before opening to

prevent condensation, which can hydrolyze the Fmoc ester over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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